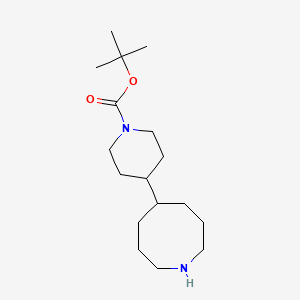

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring an azocan (8-membered azacycloalkane) substituent. Such compounds are critical intermediates in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutics. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses . The azocan moiety introduces conformational flexibility and lipophilicity, distinguishing it from smaller-ring or aromatic-substituted derivatives .

Properties

Molecular Formula |

C17H32N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-12-8-15(9-13-19)14-6-4-10-18-11-5-7-14/h14-15,18H,4-13H2,1-3H3 |

InChI Key |

CPRSIMCDJWYNBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCCNCCC2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Protection

- tert-butyl piperidine-1-carboxylate serves as the starting material, where the piperidine nitrogen is protected with the Boc group to prevent unwanted side reactions during subsequent steps.

- The Boc protection is typically introduced by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Functionalization at the 4-Position of Piperidine

- The 4-position of the Boc-protected piperidine ring is activated by halogenation, commonly iodination, to form tert-butyl 4-iodopiperidine-1-carboxylate .

- This halogenated intermediate is crucial for subsequent nucleophilic substitution or cross-coupling reactions.

- For example, iodination can be achieved by treatment with N-iodosuccinimide (NIS) or other iodinating agents under controlled temperature and inert atmosphere.

Coupling with Azocane Derivative

- The azocan-5-yl substituent is introduced by nucleophilic substitution of the halogen at the 4-position with an azocane nucleophile or via cross-coupling reactions.

- Azocane (octahydro-1H-azocin) derivatives can be prepared or obtained commercially and used as nucleophiles.

- Transition metal-catalyzed coupling methods (e.g., palladium or copper catalysis) enable the formation of the C-N bond between the piperidine ring and azocane moiety.

- Photoredox catalysis under visible light irradiation has also been reported as an efficient method for such C-N bond formations, using copper catalysts and bases like 1,1,3,3-tetramethylguanidine in tetrahydrofuran (THF) solvent at room temperature with LED light sources.

Purification and Characterization

- The reaction mixture is typically quenched with water and extracted with organic solvents such as ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Final purification is achieved by silica gel column chromatography.

- The product is characterized by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm structure and purity.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Outcome / Notes |

|---|---|---|

| 1. Boc Protection | Piperidine + di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp | tert-butyl piperidine-1-carboxylate |

| 2. Iodination | tert-butyl piperidine-1-carboxylate + N-iodosuccinimide (NIS), solvent (e.g., dichloromethane), 0 °C to room temp | tert-butyl 4-iodopiperidine-1-carboxylate |

| 3. Coupling with Azocane | tert-butyl 4-iodopiperidine-1-carboxylate + azocane, Cu(OTf)2 catalyst (5 mol%), ligand (e.g., bipyridine), base (1,1,3,3-tetramethylguanidine), THF, 25 °C, LED irradiation (410 nm), 24 h | tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate |

| 4. Workup and Purification | Quench with water, extract with ethyl acetate, dry over Na2SO4, evaporate solvent, silica gel chromatography | Pure target compound |

Reaction Optimization and Yields

- The photoredox catalysis method yields the coupling product in approximately 80% isolated yield under optimized conditions.

- Reaction times are typically 18–24 hours at ambient temperature.

- The use of an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.

- Ligand and base choice critically influence the reaction efficiency and selectivity.

Supporting Data and Characterization

| Characterization Technique | Data / Observations |

|---|---|

| 1H NMR (CDCl3) | Signals consistent with Boc group (tert-butyl singlet ~1.4 ppm), piperidine ring protons, and azocane methylene protons |

| 13C NMR (CDCl3) | Carbonyl carbon of Boc (~154 ppm), quaternary carbon of tert-butyl (~80 ppm), aliphatic carbons of piperidine and azocane rings |

| Mass Spectrometry | Molecular ion peak corresponding to calculated molecular weight of this compound |

| Purity | >95% by HPLC or NMR integration |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., bromine, sodium hydroxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate has numerous applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various complex molecules and as a reagent in organic reactions.

Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Example Comparisons :

- Azocan Derivative : Likely synthesized via ring-closing metathesis or alkylation to form the 8-membered azocan ring, followed by Boc protection.

- Indazole Derivative : Constructed through a cyclocondensation reaction between tert-butyl 4-aminopiperidine-1-carboxylate and an azido-aldehyde, followed by nitro reduction.

- Azetidine Derivative : Prepared via cross-coupling of a zinc reagent with an iodoethyl-piperidine intermediate.

Physical and Chemical Properties

Insights :

- High HPLC purity in indazole derivatives underscores their suitability for pharmacological studies.

Biological Activity

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl group and an azocan moiety. Its molecular formula is , and it has a molecular weight of approximately 252.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

This compound operates through several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in metabolic pathways, affecting cellular processes and signaling cascades.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses relevant to various diseases.

1. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. For instance:

| Target | Activity | Reference |

|---|---|---|

| Enzyme A | Inhibition IC50 < 10 µM | |

| Receptor B | Agonist (EC50 = 15 µM) | |

| Cell Line C | Cytotoxicity IC50 = 20 µM |

These results indicate that the compound may be effective in modulating specific biological pathways, which could be exploited for therapeutic purposes.

2. Case Studies

Several case studies have highlighted the potential application of this compound in drug development:

- Case Study 1 : A study focused on the synthesis of novel derivatives of piperidine compounds, including this compound, found that these derivatives exhibited enhanced anti-cancer properties when tested against various cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 10 µM .

- Case Study 2 : Another research effort explored the compound's effects on inflammatory pathways. The findings suggested that it could downregulate pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is utilized as an intermediate in the synthesis of biologically active molecules aimed at treating various diseases.

- Biological Studies : The compound aids in understanding cellular processes and drug interactions, making it valuable for pharmacological studies.

Q & A

Basic: What are the recommended synthetic routes for Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate?

The synthesis of this compound typically involves coupling reactions between functionalized piperidine and azocane derivatives. A common approach includes:

- Nucleophilic substitution : Reacting tert-butyl piperidine carboxylate precursors with azocan-5-yl halides under anhydrous conditions.

- Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link azocan-5-amine to activated piperidine carboxylate intermediates.

Key steps include refluxing in solvents like dichloromethane or ethyl acetate and purification via column chromatography. Characterization via NMR and HRMS is critical to confirm structural integrity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Computational modeling : Use quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation (e.g., ICReDD’s workflow in ) .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity.

- Solvent optimization : Evaluate polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions. Monitor progress via TLC or LC-MS .

Basic: Which spectroscopic techniques are essential for characterization?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm) and azocan-piperidine linkage.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected : ~351.4 g/mol for CHNO).

- Infrared Spectroscopy (IR) : Identify carbonyl stretching (~1700 cm) and amine/amide bands. Purity >95% should be confirmed via HPLC .

Advanced: How to address contradictions in reported biological activity data?

- Assay standardization : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration), and endpoint measurements across studies.

- Impurity analysis : Use LC-MS to rule out batch-specific contaminants (e.g., unreacted azocan intermediates) affecting activity .

- Dose-response validation : Replicate studies across multiple concentrations to confirm IC or EC values .

Basic: What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if aerosolization occurs .

- Ventilation : Work in a fume hood to avoid inhalation of toxic fumes (e.g., from decomposition) .

- Emergency measures : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .

Advanced: How to minimize toxic byproduct formation during synthesis?

- Temperature control : Avoid excessive heat to prevent decomposition (e.g., keep reactions below 80°C).

- Scavenger resins : Use polymer-bound reagents to trap reactive intermediates (e.g., triphenylphosphine for halogen byproducts).

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to detect hazardous intermediates early .

Basic: How does the tert-butyl group affect reactivity?

- Steric hindrance : Protects the piperidine nitrogen from nucleophilic attack, enhancing stability in basic conditions.

- Hydrolysis resistance : The bulky tert-butyl ester resists enzymatic or acidic hydrolysis compared to methyl/ethyl esters, making it suitable for prodrug design .

Advanced: What computational tools predict binding affinity with biological targets?

- Molecular docking : Software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or GPCRs.

- Molecular Dynamics (MD) : Simulate binding stability over time using GROMACS or AMBER.

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide derivative design .

Basic: What storage conditions ensure compound stability?

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ester group.

- Light sensitivity : Protect from UV exposure by using amber glass vials .

Advanced: How to design derivatives for improved pharmacokinetics?

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyls) to the azocan ring to enhance solubility.

- Prodrug strategies : Replace the tert-butyl group with enzymatically cleavable esters (e.g., pivaloyloxymethyl).

- Metabolic stability : Fluorinate the piperidine or azocan moiety to reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.